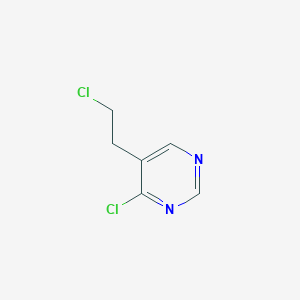

4-Chloro-5-(2-chloroethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

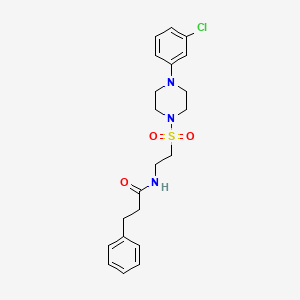

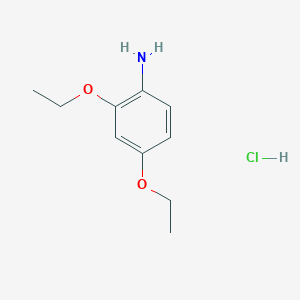

“4-Chloro-5-(2-chloroethyl)pyrimidine” is a chemical compound that belongs to the family of pyrimidine derivatives. It has a molecular formula of C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves several steps. In the first step, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs are obtained. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives are synthesized, which are subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H6Cl2N2/c7-2-1-5-3-9-4-10-6(5)8/h3-4H,1-2H2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 272.7±25.0 °C (Predicted), a density of 1.340±0.06 g/cm3 (Predicted), and a pKa of 0.01±0.16 (Predicted) .

Scientific Research Applications

Structural and Functional Studies

- Pyrimidines, including derivatives like 4-Chloro-5-(2-chloroethyl)pyrimidine, play a crucial role in biology and medicine, particularly in molecular recognition processes involving hydrogen bonding. Their structural characteristics significantly influence drug action in pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Synthesis and Biological Evaluation

- Pyrimidine derivatives have been synthesized and evaluated for biological activities, including antimicrobial properties. The synthesis process often involves transforming pyrimidine compounds into various derivatives, showcasing the versatility of pyrimidine structures in medicinal chemistry (Sayed et al., 2006).

Reactivity and Transformation

- The reactivity and transformation of various pyrimidine derivatives have been studied, leading to the synthesis of new compounds with potential biological interest. This includes the synthesis of 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidines and their conversion into dihydropyrrolo[2,3-d]pyrimidine derivatives (Chkhikvadze et al., 1969).

Synthesis of Novel Derivatives

- New pyrimidine derivatives have been designed and synthesized, demonstrating applications in areas such as pesticide research. These derivatives often exhibit biological activities such as antiviral or antimicrobial properties (Wei, 2011).

Antitumor and Antiviral Research

- Synthesis of pyrimidine derivatives has been explored for their potential antitumor and antiviral activities, demonstrating the significance of pyrimidine structures in developing therapeutic agents (Grivsky et al., 1980).

Cocrystal Design

- Cocrystals involving pyrimidine units have been designed and characterized, highlighting the importance of pyrimidine in crystallography and molecular design for potential pharmaceutical applications (Rajam et al., 2018).

Antibacterial Evaluation

- Certain pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, showcasing the role of pyrimidine structures in developing new antibacterial agents (Etemadi et al., 2016).

Structural and Electronic Analysis

- Structural and electronic properties of pyrimidine derivatives have been explored, providing insights into their potential applications in medicine and nonlinear optics. Such studies contribute to understanding the physicochemical properties of pyrimidine-based compounds (Hussain et al., 2020).

Safety and Hazards

Future Directions

The future directions for “4-Chloro-5-(2-chloroethyl)pyrimidine” could involve the development of new pyrimidines as anti-inflammatory agents. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

4-chloro-5-(2-chloroethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-2-1-5-3-9-4-10-6(5)8/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQRBWHHBMWGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)

![5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)